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Compound of Interest

Compound Name: SL-164

Cat. No.: B1619551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
SL-164, also known as dicloqualone, is a quinazolinone derivative and a structural analogue of

the sedative-hypnotic agent methaqualone. Developed in the late 1960s, it exhibits a

pharmacological profile similar to its parent compound, primarily acting as a positive allosteric

modulator of GABA-A receptors.[1] Despite its potent sedative and hypnotic properties, SL-164
was never commercialized due to a higher propensity to induce convulsions.[1] This document

provides a comprehensive technical overview of SL-164, consolidating available data on its

synthesis, pharmacology, and toxicology. Due to the scarcity of published research on SL-164,

this guide incorporates data from closely related analogues to provide a more complete profile,

with all such instances clearly noted.

Chemical and Physical Properties
SL-164 is characterized by the addition of two chlorine atoms to the methaqualone structure.
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Property Value Reference

Preferred Name Dicloqualone [2]

Synonyms SL-164, DCQ [1][2]

Formal Name

5-chloro-3-(4-chloro-2-

methylphenyl)-2-methyl-

quinazolin-4-one

[2]

CAS Number 3476-88-8 [2]

Chemical Formula C₁₆H₁₂Cl₂N₂O [2]

Molecular Weight 319.2 g/mol [2]

Appearance White powder [2]

Synthesis
The synthesis of SL-164 follows the general principles of 4(3H)-quinazolinone synthesis,

typically involving the condensation of a substituted anthranilic acid with a substituted aniline,

followed by cyclization. While a specific protocol for SL-164 is not detailed in publicly available

literature, a procedure for a close analogue, 2-ethyl-3-(2'-methyl-4'-chlorophenyl)-5-chloro-

4(3H)-quinazolinone, is described in a patent from its original developer, Sumitomo Chemical

Co.[3][4] This process can be adapted for the synthesis of SL-164 by using the appropriate N-

acylated precursor.

General Synthesis Pathway
The synthesis can be conceptualized as a two-step process: acylation of a substituted

anthranilic acid followed by condensation and cyclization with a substituted aniline.
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Caption: General synthesis pathway for SL-164.

Experimental Protocol (Adapted from Analogue
Synthesis)
The following protocol is adapted from the synthesis of the 2-ethyl analogue and is expected to

yield SL-164 with minor modifications (i.e., starting with 2-acetamido-6-chlorobenzoic acid).[3]

[4]

Materials:

2-acetamido-6-chlorobenzoic acid

4-chloro-2-methylaniline

Phosphorus oxychloride (POCl₃)

Toluene

Ethanol
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Procedure:

A solution of 2-acetamido-6-chlorobenzoic acid in toluene is prepared in a reaction vessel

equipped with a stirrer and condenser.

To this solution, 4-chloro-2-methylaniline is added.

The mixture is heated, and a solution of phosphorus oxychloride in toluene is added

dropwise.

The reaction mixture is refluxed for several hours to drive the condensation and cyclization.

After cooling, the reaction mixture is neutralized, typically with an aqueous solution of sodium

bicarbonate.

The organic layer is separated, washed, and dried.

The solvent is evaporated under reduced pressure to yield the crude product.

Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield

the final product.

Pharmacology
Mechanism of Action
Like methaqualone, SL-164 acts as a positive allosteric modulator (PAM) of the GABA-A

receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][5]

This modulation enhances the effect of GABA, leading to an increased influx of chloride ions

and hyperpolarization of the neuron, resulting in CNS depression. Unlike benzodiazepines,

which bind at the α/γ subunit interface, methaqualone and its analogues are believed to bind to

a distinct site within the transmembrane domain, at the β+/α- subunit interface.
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Caption: Proposed mechanism of SL-164 at the GABA-A receptor.

Quantitative Pharmacological Data
Specific in vitro binding affinity or functional potency data for SL-164 are not available in the

published literature. However, in vivo data from a 1972 patent for closely related analogues

provides insight into its pharmacological profile in mice.[3][4] The data includes the 50% lethal

dose (LD50), 50% hypnotic dose (HD50), and 50% sedative dose (SD50).

Table 1: In Vivo Pharmacological Data for SL-164 Analogues in Mice[3][4]
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Compoun
d

Administr
ation

LD₅₀
(mg/kg)

HD₅₀
(mg/kg)

SD₅₀
(mg/kg)

Therapeu
tic Index
(LD₅₀/SD₅
₀)

Hypnotic/
Sedative
Ratio
(HD₅₀/SD₅
₀)

2-ethyl-3-

(2'-methyl-

4'-

chlorophen

yl)-5-

chloro-

4(3H)-

quinazolino

ne

Oral 1,650 >1,000 50 33.0 >20

i.p. 630 270 45 14.0 6.0

2-propyl-3-

(2'-methyl-

4'-

chlorophen

yl)-5-

chloro-

4(3H)-

quinazolino

ne

Oral >2,000 >1,000 60 >33.3 >16.7

i.p. 640 260 52 12.3 5.0

Methaqual

one (for

compariso

n)

Oral 255 120 65 3.9 1.8

i.p. 180 85 40 4.5 2.1

Note: Data is for ethyl and propyl analogues, not the methyl analogue (SL-164). The data

suggests these analogues have a wider separation between sedative and hypnotic/toxic doses
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compared to methaqualone.

Pharmacokinetics and Metabolism
Detailed pharmacokinetic studies on SL-164 are lacking. The available information comes from

clinical toxicology reports.

Absorption: Assumed to be absorbed orally, as this is the primary route of administration

reported.[6]

Distribution: A serum concentration of 390 ng/mL was detected in a case of intoxication.[7]

Metabolism: SL-164 undergoes metabolism, with several monohydroxylated metabolites

having been detected in urine samples.[8] The parent compound was not detected in urine in

this case, suggesting significant metabolic clearance.[7]

Excretion: The primary route of excretion is presumed to be renal, following metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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